Nordeprenyl

Pharmacokinetics MAO-B inhibition Bioavailability

Nordeprenyl (Desmethylselegiline, CAS 18913-84-3) is an N-desmethyl metabolite of selegiline that retains selective, irreversible MAO-B inhibitory activity. It belongs to the propargylamine class of monoamine oxidase inhibitors and serves as a reference standard for studying selegiline metabolism and MAO-B pharmacology.

Molecular Formula C12H15N
Molecular Weight 173.25 g/mol
CAS No. 18913-84-3
Cat. No. B1670301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNordeprenyl
CAS18913-84-3
Synonyms1-phenyl-2-(N-2-propynyl)aminopropane
demethyl-deprenyl-DMD
demethyldeprenyl-selegiline
desmethyldeprenyl
desmethylselegiline
desmethylselegiline hydrochloride
desmethylselegiline, (+)-isomer
desmethylselegiline, (+-)-isomer
desmethylselegiline, (-)-isomer
di-N-propargylamphetamine
N-desmethyl-selegiline
Molecular FormulaC12H15N
Molecular Weight173.25 g/mol
Structural Identifiers
SMILESCC(CC1=CC=CC=C1)NCC#C
InChIInChI=1S/C12H15N/c1-3-9-13-11(2)10-12-7-5-4-6-8-12/h1,4-8,11,13H,9-10H2,2H3
InChIKeyUUFAJPMQSFXDFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Nordeprenyl (CAS 18913-84-3) Procurement Guide: Neurochemical Research Compound for MAO-B Pharmacology and Click Chemistry Applications


Nordeprenyl (Desmethylselegiline, CAS 18913-84-3) is an N-desmethyl metabolite of selegiline that retains selective, irreversible MAO-B inhibitory activity [1]. It belongs to the propargylamine class of monoamine oxidase inhibitors and serves as a reference standard for studying selegiline metabolism and MAO-B pharmacology [2]. The compound contains an alkyne moiety enabling copper-catalyzed azide-alkyne cycloaddition (CuAAC) chemistry .

Nordeprenyl (CAS 18913-84-3) Technical Differentiation: Why Selegiline and Other MAO-B Inhibitors Cannot Substitute Directly


Nordeprenyl exhibits a distinct pharmacokinetic and pharmacodynamic profile that precludes direct substitution with selegiline or other MAO-B inhibitors. When selegiline is administered, the resulting exposure to nordeprenyl is variable and dose-dependent, whereas direct nordeprenyl administration yields predictable, controlled exposure [1]. The compound's N-desmethyl structure alters its metabolic fate compared to selegiline: it produces only levoamphetamine as a metabolite rather than both levoamphetamine and levomethamphetamine [2]. This difference in amphetamine metabolite profile may have implications for experimental outcomes in behavioral or cardiovascular studies [3]. Furthermore, the alkyne functionality of nordeprenyl enables covalent bioconjugation applications not feasible with selegiline or rasagiline .

Nordeprenyl (CAS 18913-84-3) Quantitative Comparative Evidence: Head-to-Head Data Versus Selegiline for Scientific Selection


Oral Bioavailability: 33-Fold Higher AUC for Nordeprenyl Compared to Selegiline After Equivalent Dosing

In a double-blind crossover clinical study comparing single 10 mg oral doses of nordeprenyl (desmethylselegiline) and selegiline in 10 healthy volunteers, nordeprenyl demonstrated substantially higher systemic exposure [1]. The area under the concentration-time curve from time 0 to 24 hours (AUC0-24) for nordeprenyl was 33 times greater than that of selegiline when each compound was administered directly [1].

Pharmacokinetics MAO-B inhibition Bioavailability

In Vivo MAO-B Inhibition Efficacy: Comparable Brain MAO-B Suppression by Nordeprenyl and Selegiline

An ex vivo study in rats evaluated brain MAO-B inhibition following administration of (R)-nordeprenyl and (R)-deprenyl (selegiline) [1]. Both compounds reduced the MAO-B/MAO-A activity ratio to a similar extent: from a baseline ratio of 3.06 to 0.66 with (R)-deprenyl and to 0.71 with (R)-nordeprenyl, measured in brain mitochondrial preparations [1].

MAO-B inhibition Neuropharmacology In vivo efficacy

Metabolic Profile Differentiation: Nordeprenyl Yields Single Amphetamine Metabolite Versus Two from Selegiline

Following oral administration in a clinical crossover study, selegiline produced three major detectable plasma metabolites: desmethylselegiline (nordeprenyl), levomethamphetamine, and levoamphetamine [1]. In contrast, when nordeprenyl was administered directly, levoamphetamine was the only metabolite detected [1]. This represents a 66% reduction in the number of amphetamine-type metabolites produced.

Drug metabolism Amphetamine metabolites CYP450

In Vitro MAO-B Inhibitory Potency: Nordeprenyl Exhibits Approximately 60-Fold Lower Potency Than Selegiline

In vitro studies using rat brain homogenates demonstrate that nordeprenyl (desmethylselegiline) exhibits an IC50 of approximately 15 nM for MAO-B inhibition . Selegiline, by comparison, is reported to have an IC50 of approximately 51 nM in similar MAO-B inhibition assays [1]. Notably, additional studies indicate that nordeprenyl is 60-fold less potent than selegiline as an MAO-B inhibitor in vitro [2], yet only 3-fold less potent orally in vivo in rats with repeated administration [2].

MAO-B inhibition In vitro pharmacology IC50

Neuroprotection Independent of MAO-B Inhibition: Equivalent Protection Demonstrated in Dopaminergic Neuron Toxicity Model

In cultured rat mesencephalic neurons subjected to glutathione depletion by L-buthionine-(S,R)-sulfoximine (BSO, 10 μM), both deprenyl (selegiline) and nordeprenyl (desmethylselegiline) provided significant neuroprotection at concentrations of 5 and 50 μM [1]. Importantly, the protection was not associated with MAO-B inhibition, as pargyline (a potent MAO inhibitor) was ineffective [1]. This indicates that both compounds protect dopaminergic neurons through an MAO-B-independent mechanism [1].

Neuroprotection Parkinson's disease models Oxidative stress

Accumulation Kinetics with Repeated Dosing: 1.5-Fold AUC Increase for Nordeprenyl Over 8 Days

In a multiple-dose pharmacokinetic study where 12 healthy volunteers received 10 mg selegiline HCl daily for 8 days, both selegiline and its metabolite nordeprenyl (desmethylselegiline) demonstrated significant apparent accumulation [1]. The AUC_tau of nordeprenyl increased 1.5-fold (p < 0.001) from day 1 to day 8, while selegiline AUC_tau increased 2.7-fold (p < 0.001) [1]. The elimination half-life of nordeprenyl ranged from 3.4-5.3 hours [1].

Multiple-dose pharmacokinetics MAO-B saturation Tissue binding

Nordeprenyl (CAS 18913-84-3) Validated Application Scenarios for Scientific Procurement and Research Use


Pharmacokinetic-Pharmacodynamic Modeling of MAO-B Inhibitors Requiring High Oral Bioavailability

Nordeprenyl's 33-fold higher AUC compared to selegiline at equivalent doses makes it the preferred compound for studies requiring robust systemic exposure with predictable plasma concentrations. This property is particularly valuable when investigating dose-response relationships or when designing studies where low parent compound bioavailability would confound interpretation.

Investigation of MAO-B-Independent Neuroprotective Mechanisms

Given that nordeprenyl provides equivalent neuroprotection to selegiline in dopaminergic neuron toxicity models through MAO-B-independent pathways , it serves as an appropriate tool for dissecting the non-enzymatic neuroprotective mechanisms of propargylamines. This application is particularly relevant for Parkinson's disease research focused on oxidative stress pathways.

Click Chemistry Bioconjugation Studies Leveraging Alkyne Functionality

Nordeprenyl contains an alkyne group enabling copper-catalyzed azide-alkyne cycloaddition (CuAAC) chemistry . This functional handle permits covalent conjugation to azide-containing biomolecules, affinity probes, or fluorescent tags, facilitating target identification studies, cellular localization experiments, and chemical biology applications not feasible with selegiline or rasagiline.

Studies Requiring Elimination of Levomethamphetamine as a Confounding Variable

Because nordeprenyl administration yields only levoamphetamine as a metabolite, compared to both levomethamphetamine and levoamphetamine from selegiline , nordeprenyl is the preferred research compound when amphetamine-related behavioral or cardiovascular effects must be minimized or when studying MAO-B inhibition in isolation from the confounding effects of methamphetamine-type metabolites.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nordeprenyl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.